molecular formula C11H16N2S B8642212 4-(Piperidin-4-ylthio)aniline

4-(Piperidin-4-ylthio)aniline

Cat. No.: B8642212
M. Wt: 208.33 g/mol
InChI Key: KJIRRPOCSRNDQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperidin-4-ylthio)aniline is an organic compound featuring a piperidine ring connected via a sulfur atom (thioether linkage) to an aniline group at the 4-position. Its molecular formula is C₁₁H₁₆N₂S, and its structure combines the aromatic amine functionality of aniline with the alicyclic piperidine moiety. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors and receptor-targeting molecules .

Key structural features include:

  • Aniline group: Provides reactivity for electrophilic aromatic substitution or diazotization.

Properties

Molecular Formula

C11H16N2S

Molecular Weight

208.33 g/mol

IUPAC Name

4-piperidin-4-ylsulfanylaniline

InChI

InChI=1S/C11H16N2S/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8,12H2

InChI Key

KJIRRPOCSRNDQU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1SC2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

4-(Piperidin-1-ylsulfonyl)aniline

  • Structure : Contains a sulfonyl group (–SO₂–) bridging the piperidine (1-position) and aniline.
  • Key Differences :
    • The sulfonyl group is strongly electron-withdrawing, reducing the electron density of the aniline ring compared to the thioether in 4-(Piperidin-4-ylthio)aniline.
    • Piperidine substitution at the 1-position alters steric and electronic effects.
  • Applications : Used in sulfonamide-based drug discovery due to its stability and hydrogen-bonding capacity .

5-Chloro-2-fluoro-4-(piperidin-4-ylmethyl)aniline

  • Structure : Features halogen substituents (Cl, F) on the aromatic ring and a methylene (–CH₂–) spacer between the piperidine and aniline.
  • Key Differences :
    • Halogens increase electrophilic reactivity and metabolic stability.
    • The methylene spacer reduces steric hindrance compared to the direct thioether linkage.
  • Applications : Common in kinase inhibitor scaffolds, where halogen atoms enhance target binding .

4-[2-(1-Piperidinyl)ethyl]aniline

  • Structure : Incorporates an ethyl chain (–CH₂CH₂–) between the piperidine and aniline.
  • Key Differences :
    • The extended alkyl chain increases hydrophobicity and flexibility.
    • Reduced electronic conjugation compared to thioether or sulfonyl linkages.
  • Applications : Explored in CNS drug candidates due to improved blood-brain barrier penetration .

4-(Piperidin-4-ylthio)phenol Derivatives

  • Structure: Replaces the aniline group with phenol (–OH).
  • Key Differences: Phenol’s hydroxyl group enables hydrogen bonding but reduces nucleophilicity compared to aniline. Often synthesized as salts (e.g., hydrochloride or trifluoroacetate) for improved solubility .
  • Applications : Utilized in antimicrobial and antioxidant agents .

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